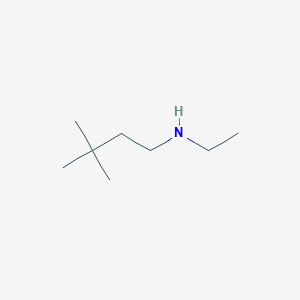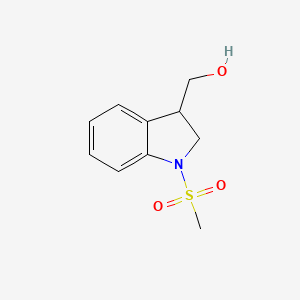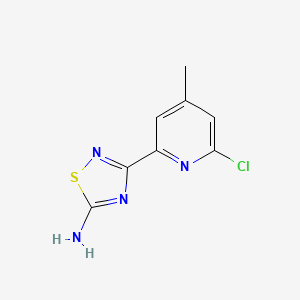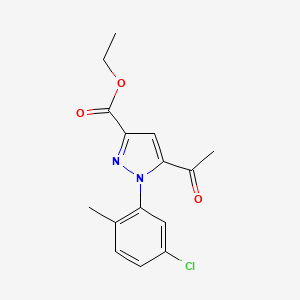
Ethyl 5-acetyl-1-(5-chloro-2-methylphenyl)pyrazole-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 5-acetyl-1-(5-chloro-2-methylphenyl)pyrazole-3-carboxylate is a synthetic organic compound that belongs to the pyrazole family. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with an ethyl ester, an acetyl group, and a 5-chloro-2-methylphenyl group. It is of interest in various fields of research due to its potential biological and chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-acetyl-1-(5-chloro-2-methylphenyl)pyrazole-3-carboxylate typically involves the reaction of ethyl glycinate hydrochloride with appropriate reagents to form the pyrazole ring. The key steps include:
Formation of the pyrazole ring: This is achieved by reacting ethyl glycinate hydrochloride with hydrazine hydrate under reflux conditions.
Introduction of the acetyl group: Acetylation is carried out using acetic anhydride in the presence of a base such as pyridine.
Substitution with the 5-chloro-2-methylphenyl group: This step involves the reaction of the intermediate with 5-chloro-2-methylbenzoyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be optimized using continuous-flow synthesis techniques. This method enhances safety and efficiency by controlling reaction parameters and minimizing the handling of hazardous intermediates .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 5-acetyl-1-(5-chloro-2-methylphenyl)pyrazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Wissenschaftliche Forschungsanwendungen
Ethyl 5-acetyl-1-(5-chloro-2-methylphenyl)pyrazole-3-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a pharmaceutical agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of Ethyl 5-acetyl-1-(5-chloro-2-methylphenyl)pyrazole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Ethyl 5-acetyl-1-(5-chloro-2-methylphenyl)pyrazole-3-carboxylate can be compared with other pyrazole derivatives, such as:
Ethyl 5-acetyl-1-phenylpyrazole-3-carboxylate: Lacks the chloro and methyl substituents, leading to different reactivity and biological activity.
Ethyl 5-acetyl-1-(4-chlorophenyl)pyrazole-3-carboxylate: Similar structure but with a different position of the chloro group, affecting its chemical properties.
Ethyl 5-acetyl-1-(3-methylphenyl)pyrazole-3-carboxylate:
This compound stands out due to its specific substitution pattern, which imparts unique chemical and biological properties.
Eigenschaften
Molekularformel |
C15H15ClN2O3 |
|---|---|
Molekulargewicht |
306.74 g/mol |
IUPAC-Name |
ethyl 5-acetyl-1-(5-chloro-2-methylphenyl)pyrazole-3-carboxylate |
InChI |
InChI=1S/C15H15ClN2O3/c1-4-21-15(20)12-8-14(10(3)19)18(17-12)13-7-11(16)6-5-9(13)2/h5-8H,4H2,1-3H3 |
InChI-Schlüssel |
YPRLSEXZUFIBRC-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=NN(C(=C1)C(=O)C)C2=C(C=CC(=C2)Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[2-(4-Aminophenyl)acetyl]azetidin-2-one](/img/structure/B13882959.png)
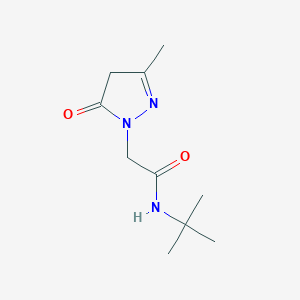

![2,3,6,7-Tetrachloro-5-methylthieno[3,2-b]pyridine](/img/structure/B13882995.png)
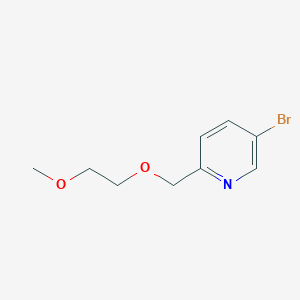
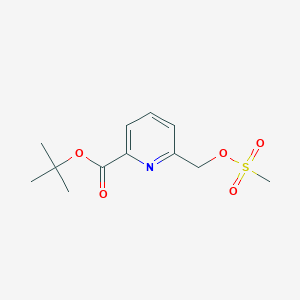
![4-[2-(4-Methylimidazol-1-yl)ethyl]piperidine](/img/structure/B13883012.png)
![2-(4-Chlorophenyl)-oxazolo[5,4-b]pyridine](/img/structure/B13883019.png)
![[4-(5-Chloromethyl-isoxazol-3-yl)-phenyl]-dimethyl-amine](/img/structure/B13883020.png)
![Ethyl 3,6-dimethyl-1-thiophen-3-ylpyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B13883024.png)
